4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide
Description
4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide is a benzoic acid hydrazide derivative featuring a phenoxymethyl group substituted with chlorine and methyl groups at the 4- and 3-positions, respectively. This structural motif places it within a broader class of hydrazide-based compounds known for diverse biological and material applications. The compound’s synthesis likely follows established hydrazide formation routes, such as condensation of substituted benzaldehydes with hydrazine hydrate, as seen in similar derivatives .
Properties
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-11-2-4-12(5-3-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORJFHDXZOCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide typically involves the reaction of 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide typically involves the reaction of 4-chloro-3-methyl-phenoxymethyl benzoic acid with hydrazine derivatives. The process can be optimized to yield high purity and specific structural characteristics, which are crucial for evaluating its biological activity.
Key Synthesis Steps:
- Formation of Acid Chloride : The benzoic acid derivative is treated with thionyl chloride to form the corresponding acid chloride.
- Hydrazone Formation : The acid chloride is then reacted with hydrazine to form the hydrazide.
- Purification : The product is purified using chromatographic techniques.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of the synthesized compound.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness using the microplate Alamar Blue assay and disk diffusion methods.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Strong |
| Escherichia coli | 20 µg/mL | Moderate |
| Klebsiella pneumoniae | 25 µg/mL | Moderate |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HCT-8 and HT-29. The mechanism of action appears to involve cell cycle arrest and modulation of drug metabolism gene expression.
Case Study: Apoptosis Induction
In a controlled study, treatment with this compound resulted in:
- Increased Caspase Activity : Indicative of apoptosis.
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed.
These results position the compound as a promising lead for further development in anticancer therapies.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it exhibits inhibitory effects on enzymes associated with neurotransmitter breakdown, which could have implications for treating neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Myeloperoxidase (MPO) Inhibition :
- 4-ABAH (Analog 1) and its isomer 2-ABAH exhibit slow-tight binding inhibition of MPO, critical in inflammatory diseases. The chloro and methyl groups in the target compound may alter binding kinetics compared to amino-substituted analogs .
- Benzoic Acid Hydrazide Analogs (): Hydrolyze MPO’s heme-binding ester bonds, suggesting a unique inactivation mechanism. The target compound’s phenoxymethyl group could influence this interaction .
Antimicrobial Activity :
- Arylhydrazones (): Fluorophenyl derivatives showed moderate activity. The target’s chloro group may enhance potency due to increased lipophilicity .
- Isatin Derivatives (): 5-Cl substitution improved activity, suggesting halogenation is beneficial. The target’s 4-Cl-3-Me substituents may similarly optimize antimicrobial effects .
Physicochemical and Material Properties
Solubility and Stability :
Photophysical Properties :
- 1,8-Naphthalimide Hydrazides (): Substituents dictate emission intensity and nanoaggregate formation. The target’s bulky phenoxymethyl group may reduce emission efficiency compared to smaller substituents .
Metabolic and Toxicological Considerations
Biological Activity
4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The compound is categorized as a hydrazide derivative, which typically exhibits a range of biological activities. Its synthesis involves the reaction of 4-(4-chloro-3-methyl-phenoxymethyl)-benzoic acid with hydrazine derivatives, leading to the formation of the hydrazide functional group. The structural characteristics play a crucial role in determining its biological efficacy.
Antimicrobial Activity
Research has indicated that various hydrazide derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of similar compounds, it was found that derivatives with halogen substitutions, such as chlorine, often demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to be effective against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound demonstrated dose-dependent cytotoxicity against various cancer cell lines, including colorectal (HCT116) and lung (A549) cancer cells. Mechanistic studies revealed that the compound induces apoptosis, characterized by increased expression of pro-apoptotic markers such as caspases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest and apoptosis |
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown potential in other therapeutic areas:
- Anti-inflammatory : Similar hydrazides have been documented to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
- Antimalarial : Some derivatives have been noted for their activity against malaria parasites, suggesting a broader spectrum of action .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of hydrazide derivatives similar to this compound. For instance:
- A study reported that compounds with structural similarities inhibited key enzymes involved in bacterial cell wall synthesis, contributing to their antibacterial effects .
- Another research highlighted the ability of certain hydrazides to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Chloro-3-methyl-phenoxymethyl)-benzoic acid hydrazide?
- Methodological Answer : The synthesis typically involves a two-step process:
Esterification : React 4-chloro-3-methylphenoxyacetic acid with ethanol in the presence of sulfuric acid to form the ethyl ester intermediate.
Hydrazide Formation : Treat the ester intermediate with hydrazine hydrate in methanol under reflux or at room temperature for 1–2 hours. The reaction is monitored via TLC, and the product is isolated by filtration after cooling and washing with distilled water .
Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine hydrate) to maximize yield .
Q. How can this compound be purified and characterized to confirm its structural integrity?
- Methodological Answer :
- Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) may be required for derivatives with low solubility .
- Characterization :
- Spectroscopy :
- 1H/13C NMR : Dissolve in DMSO-d6 and analyze for characteristic peaks (e.g., hydrazide NH2 at δ 4.5–5.5 ppm, aromatic protons in the 6.8–8.2 ppm range) .
- FT-IR : Confirm N–H stretches (~3200–3300 cm⁻¹) and C=O stretches (~1650–1680 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .
Q. What are the critical parameters for ensuring reproducibility in hydrazide synthesis?
- Methodological Answer :
- Reaction Temperature : Maintain room temperature during hydrazide formation to minimize side reactions (e.g., over-hydrolysis).
- Solvent Choice : Methanol or ethanol is preferred for solubility and reaction efficiency.
- Stoichiometry : Excess hydrazine hydrate (10–20%) ensures complete conversion of the ester intermediate .
Advanced Research Questions
Q. How can structural modifications of this hydrazide enhance its bioactivity?
- Methodological Answer :
- Derivatization Strategies :
Acylation : React the hydrazide with aromatic aldehydes to form hydrazone derivatives, which can improve antimicrobial or anticonvulsant activity .
Triazole Formation : Use alkyl/aryl halides to introduce sulfanyl or morpholino groups, enhancing pharmacokinetic properties .
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to boost enzyme inhibition (e.g., PTP1B inhibitors) .
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking :
Software : Use AutoDock Vina or Schrödinger Suite for docking studies.
Target Preparation : Retrieve the target protein (e.g., PTP1B, COX-2) from the PDB and prepare it via protonation and energy minimization.
Ligand Preparation : Optimize the hydrazide’s 3D structure using DFT calculations (e.g., B3LYP/6-31G* basis set) .
Q. How to resolve contradictions between solubility and bioactivity in hydrazide derivatives?
- Methodological Answer :
- Balancing Hydrophilicity :
Polar Substituents : Introduce hydroxyl or sulfonyl groups to improve aqueous solubility without compromising lipophilic interactions.
Prodrug Design : Convert the hydrazide into a methyl ester prodrug, which is hydrolyzed in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
